4,5-Dibutylbenzene-1,2-dicarbonitrile

Catalog No.
S15717039
CAS No.
78763-84-5
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibutylbenzene-1,2-dicarbonitrile

CAS Number

78763-84-5

Product Name

4,5-Dibutylbenzene-1,2-dicarbonitrile

IUPAC Name

4,5-dibutylbenzene-1,2-dicarbonitrile

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-3-5-7-13-9-15(11-17)16(12-18)10-14(13)8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XKIZBKBLXICVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)C#N)C#N

4,5-Dibutylbenzene-1,2-dicarbonitrile is an organic compound characterized by its molecular formula C16H20N2C_{16}H_{20}N_{2} and a molecular weight of 240.34 g/mol. Its structure features two butyl groups attached to a benzene ring that also contains two nitrile groups at the 1 and 2 positions. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including chemistry, biology, and materials science.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can transform the nitrile groups into amines or other reduced forms, utilizing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions under basic or acidic conditions.

Research into the biological activity of 4,5-dibutylbenzene-1,2-dicarbonitrile is ongoing. Preliminary studies suggest that compounds with similar structures may exhibit interactions with biological molecules due to their ability to form hydrogen bonds and coordinate with metal ions. The hydrophobic nature imparted by the butyl groups may influence its solubility and bioavailability, potentially making it a candidate for further investigation in medicinal chemistry .

The synthesis of 4,5-dibutylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dibutylphthalic anhydride with ammonia or amines under controlled conditions. The process usually requires a catalyst and elevated temperatures to ensure complete conversion to the desired product. Industrial production methods mirror these synthetic routes but are optimized for larger-scale operations, often employing high-pressure reactors and continuous flow systems to enhance yield and efficiency .

4,5-Dibutylbenzene-1,2-dicarbonitrile serves multiple applications across various domains:

  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biomolecules and its implications in biological systems.
  • Pharmaceutical Development: Ongoing research aims to explore its utility as an intermediate or active ingredient in pharmaceuticals.
  • Industrial Use: It is utilized in producing specialty chemicals and materials .

The mechanism of action for 4,5-dibutylbenzene-1,2-dicarbonitrile involves interactions with specific molecular targets and biochemical pathways. The nitrile groups may engage in hydrogen bonding or coordinate with metal ions, influencing various biochemical processes. Additionally, the hydrophobic nature of the butyl groups affects the compound's solubility and interaction profiles within biological systems .

Several compounds share structural similarities with 4,5-dibutylbenzene-1,2-dicarbonitrile. Notable examples include:

  • 1,2-Benzenedicarbonitrile, 4,5-diamino-: Contains amino groups instead of butyl groups, altering its reactivity and properties.
  • 4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Substituted with octyloxy groups; exhibits different solubility characteristics.
  • 3,6-Dipropylbenzene-1,2-dicarbonitrile: Similar in structure but differs in substitution patterns on the benzene ring.

Uniqueness

The uniqueness of 4,5-dibutylbenzene-1,2-dicarbonitrile lies in its specific substitution pattern. The presence of two butyl groups enhances its hydrophobicity compared to other similar compounds while influencing its chemical reactivity and potential applications.

This compound's distinct properties make it a subject of interest for further research in organic synthesis and biological activity exploration.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

240.162648646 g/mol

Monoisotopic Mass

240.162648646 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types